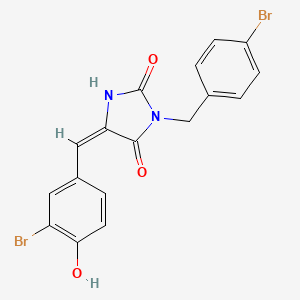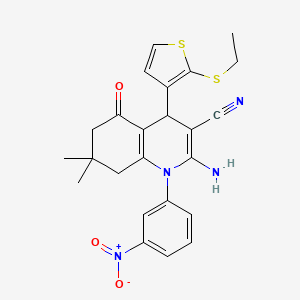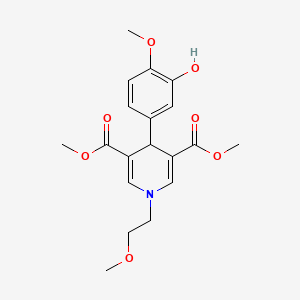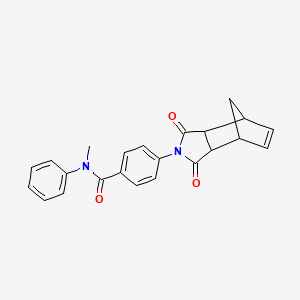![molecular formula C25H32N2O5S2 B11628736 3,7-Bis(benzenesulfonyl)-1,5-dipropyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B11628736.png)
3,7-Bis(benzenesulfonyl)-1,5-dipropyl-3,7-diazabicyclo[3.3.1]nonan-9-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,7-Bis(benzenesulfonyl)-1,5-dipropyl-3,7-diazabicyclo[3.3.1]nonan-9-one is a complex organic compound belonging to the bicyclo[3.3.1]nonane family. This compound is characterized by its unique bicyclic structure, which includes two benzenesulfonyl groups and two propyl groups attached to a diazabicyclo[3.3.1]nonan-9-one core. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound, making it of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Bis(benzenesulfonyl)-1,5-dipropyl-3,7-diazabicyclo[3.3.1]nonan-9-one typically involves multi-step organic reactions. One common approach is the reaction of 3,7-diazabicyclo[3.3.1]nonan-9-one with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
3,7-Bis(benzenesulfonyl)-1,5-dipropyl-3,7-diazabicyclo[3.3.1]nonan-9-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are performed under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols; reactions are conducted in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
Major Products Formed
Oxidation: Sulfone derivatives
Reduction: Amine derivatives
Substitution: Various substituted sulfonyl derivatives
Applications De Recherche Scientifique
3,7-Bis(benzenesulfonyl)-1,5-dipropyl-3,7-diazabicyclo[3.3.1]nonan-9-one has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the development of advanced materials and as a catalyst in chemical processes
Mécanisme D'action
The mechanism of action of 3,7-Bis(benzenesulfonyl)-1,5-dipropyl-3,7-diazabicyclo[3.3.1]nonan-9-one involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl groups can form strong interactions with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the bicyclic structure may facilitate binding to specific receptors, modulating their function and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,7-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one: Similar bicyclic structure but with methyl groups instead of benzenesulfonyl and propyl groups.
9-Oxa-3,7-dithiabicyclo[3.3.1]nonane: Contains sulfur atoms in the bicyclic core, leading to different chemical properties.
9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one: Features a benzyl group and an azabicyclic core, used in different chemical applications
Uniqueness
3,7-Bis(benzenesulfonyl)-1,5-dipropyl-3,7-diazabicyclo[3.3.1]nonan-9-one is unique due to the presence of both benzenesulfonyl and propyl groups, which impart distinct reactivity and potential biological activities.
Propriétés
Formule moléculaire |
C25H32N2O5S2 |
|---|---|
Poids moléculaire |
504.7 g/mol |
Nom IUPAC |
3,7-bis(benzenesulfonyl)-1,5-dipropyl-3,7-diazabicyclo[3.3.1]nonan-9-one |
InChI |
InChI=1S/C25H32N2O5S2/c1-3-15-24-17-26(33(29,30)21-11-7-5-8-12-21)19-25(16-4-2,23(24)28)20-27(18-24)34(31,32)22-13-9-6-10-14-22/h5-14H,3-4,15-20H2,1-2H3 |
Clé InChI |
NFOJTYQOWSQXPI-UHFFFAOYSA-N |
SMILES canonique |
CCCC12CN(CC(C1=O)(CN(C2)S(=O)(=O)C3=CC=CC=C3)CCC)S(=O)(=O)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2Z)-2-[(2-chlorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B11628659.png)
![2-chloro-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B11628667.png)
![6-[(5Z)-5-({2-[benzyl(methyl)amino]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}methylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B11628675.png)

![3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(tetrahydrofuran-2-ylmethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11628677.png)
![2-(4-Ethoxyphenyl)-5-(2-oxo-1-propylindolin-3-ylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11628683.png)

![2-{(3Z)-3-[3-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B11628698.png)
![Ethyl 2-methyl-5-oxo-7-(thiophen-2-yl)-4-[4-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B11628714.png)

![2-[4-(3-chlorophenyl)piperazin-1-yl]-3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11628724.png)
![(2Z)-2-({3-[3-methyl-4-(3-methylbutoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11628728.png)
![3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-methylpiperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11628733.png)
